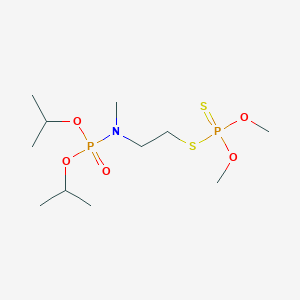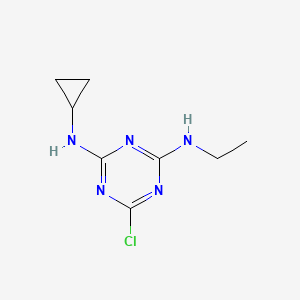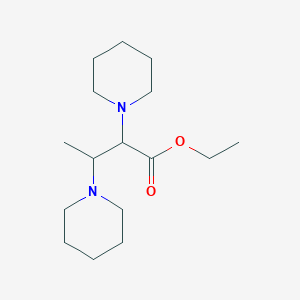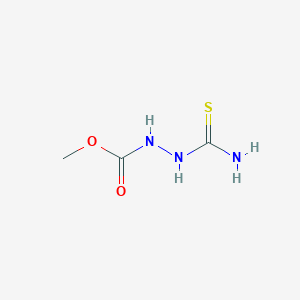
CID 78062276
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78062276 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance and potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78062276 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods focus on optimizing the synthesis process to ensure cost-effectiveness and efficiency. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to obtain the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78062276 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex compounds with enhanced properties.
Wissenschaftliche Forschungsanwendungen
CID 78062276 has a wide range of applications in scientific research. Its unique properties make it valuable in fields such as chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various synthetic processes. Its ability to undergo multiple reactions makes it a versatile compound for creating new molecules and materials.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand cellular processes, enzyme interactions, and metabolic pathways.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, where its unique properties can be harnessed to create new treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of materials, chemicals, and other products. Its versatility and reactivity make it a valuable compound for various manufacturing processes.
Wirkmechanismus
The mechanism of action of CID 78062276 involves its interaction with specific molecular targets and pathways
Molecular Targets: this compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can influence cellular processes and lead to various biological effects.
Pathways Involved: The pathways involved in the action of this compound depend on its specific interactions with molecular targets. These pathways can include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 78062276 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but this compound may have distinct properties that set it apart.
Uniqueness: The uniqueness of this compound lies in its specific properties and applications. By comparing it with similar compounds, researchers can better understand its potential and identify areas where it excels.
Conclusion
This compound is a compound with significant potential in various fields. Its synthesis, reactions, and applications make it a valuable subject of study in scientific research, medicine, and industry. Understanding its properties and mechanisms of action can lead to new discoveries and advancements in multiple disciplines.
Eigenschaften
Molekularformel |
Al3Y |
|---|---|
Molekulargewicht |
169.85046 g/mol |
InChI |
InChI=1S/3Al.Y |
InChI-Schlüssel |
UDKYSCLXSLNRRG-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[Al].[Al].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione](/img/structure/B14717897.png)
